molecular formula C25H21FN4O2 B11192000 N-(4-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11192000
M. Wt: 428.5 g/mol
InChI Key: DFOJDZAHRWXKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, often referred to as Compound X , is a complex organic molecule with a fused heterocyclic structure. Let’s break down its name:

    N-(4-fluorophenyl): Indicates a substitution at the nitrogen (N) atom with a 4-fluorophenyl group.

    4-(3-methoxyphenyl): Refers to a 4-position substitution with a 3-methoxyphenyl group.

    2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Describes the core scaffold, which combines a dihydropyrimidine ring with a benzimidazole ring, along with a carboxamide group.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Multicomponent Reactions (MCRs):

Industrial Production:

  • While no specific industrial-scale production method is widely reported for Compound X, research laboratories typically synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidation of the thione sulfur to a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol.

    Substitution: Substitution reactions at the fluorophenyl and methoxyphenyl positions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound X has diverse applications:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Molecular Targets: Compound X likely interacts with cellular proteins, affecting signaling pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Compound X’s fused heterocyclic structure sets it apart.

    Similar Compounds: Other dihydropyrimidines or benzimidazoles, but none with this exact combination.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H21FN4O2/c1-15-22(24(31)28-18-12-10-17(26)11-13-18)23(16-6-5-7-19(14-16)32-2)30-21-9-4-3-8-20(21)29-25(30)27-15/h3-14,23H,1-2H3,(H,27,29)(H,28,31)

InChI Key

DFOJDZAHRWXKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.